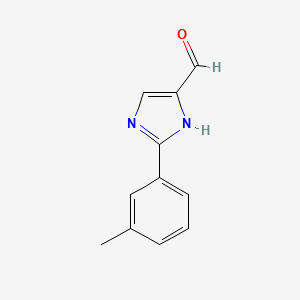
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring The presence of the m-tolyl group (a methyl-substituted phenyl group) at the 2-position and a formyl group at the 5-position of the imidazole ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by formylation at the 5-position using Vilsmeier-Haack reaction conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(m-Tolyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(m-Tolyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde depends on its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, its imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules can influence its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Phenyl-1H-imidazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an m-tolyl group.
2-(p-Tolyl)-1H-imidazole-5-carbaldehyde: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-(m-Tolyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the formyl group at the 4-position instead of the 5-position.
Uniqueness
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the m-tolyl and formyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct biological activities and chemical properties compared to its analogs .
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-12-6-10(7-14)13-11/h2-7H,1H3,(H,12,13) |
InChI 键 |
FWODTGHXDWYVRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


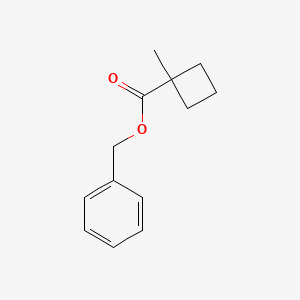

![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
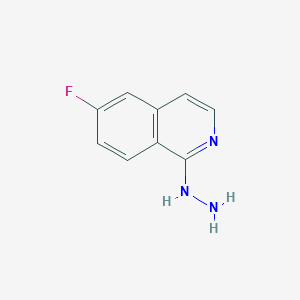
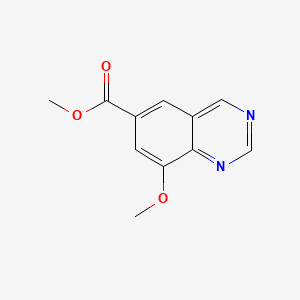
![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)
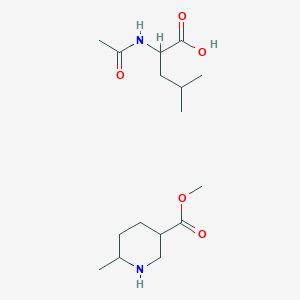
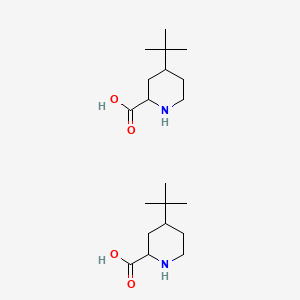
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
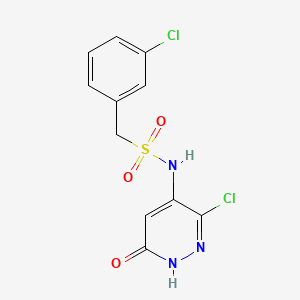
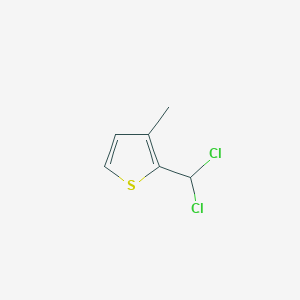
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)
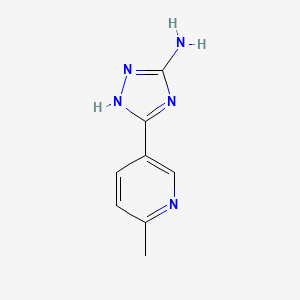
![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)
